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Introduction

Phagocytosis, the cellular process of engulfing solid particles, is a cornerstone of the innate
immune response and is critical for tissue homeostasis and defense against pathogens. A key
regulatory mechanism that prevents phagocytosis of healthy "self" cells is the interaction
between the CD47 protein on the cell surface and the Signal-Regulatory Protein Alpha (SIRPa)
on phagocytes.[1][2] Many cancer cells exploit this "don't eat me" signal by overexpressing
CD47 to evade immune surveillance.[1][2] The RS17 peptide is a novel therapeutic agent
designed to block the CD47-SIRPa interaction, thereby promoting the phagocytosis of cancer
cells by macrophages.[1][2][3] These application notes provide a detailed protocol for an in vitro
phagocytosis assay to evaluate the efficacy of the RS17 peptide.

Principle of the Assay

This assay quantifies the phagocytosis of cancer cells by macrophages in the presence of the
RS17 peptide. The protocol utilizes human hepatocellular carcinoma cells (HepG2) as the
target cells and macrophage-like cells (differentiated THP-1 or RAW264.7) as the effector cells.
The HepG2 cells are labeled with a green fluorescent dye, Carboxyfluorescein succinimidyl
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ester (CFSE), which allows for their visualization and quantification when engulfed by
macrophages. The assay can be assessed using two methods: fluorescence microscopy for
direct visualization and calculation of a phagocytic index, and flow cytometry for high-
throughput quantitative analysis.[2]

Data Presentation

The following tables summarize the expected quantitative outcomes of a phagocytosis assay
using the RS17 peptide, based on published data.

Table 1: Phagocytosis of HepG2 Cells by THP-1 Macrophages (Fluorescence Microscopy)

Phagocytic Index

Treatment Group Concentration (Engulfed cells per 100
macrophages)

Control (PBS) - Low

RS17 Peptide 1uM Significantly Increased

Positive Control (anti-CD47

] 1uM Significantly Increased
antibody, B6H12)

Table 2: Phagocytosis of HepG2 Cells by RAW264.7 Macrophages (Fluorescence Microscopy)

Phagocytic Index

Treatment Group Concentration (Engulfed cells per 100
macrophages)

Control (PBS) - Low

RS17 Peptide 1uM Significantly Increased

Positive Control (anti-CD47

) 1uM Significantly Increased
antibody, B6H12)

Table 3: Phagocytosis of HepG2 Cells by THP-1 and RAW264.7 Macrophages (Flow
Cytometry)
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Effector Cell Line

Treatment Group

Percentage of
Concentration Phagocytic

Macrophages (%)

THP-1 Control (PBS) Baseline

THP-1 RS17 Peptide 1pM Significantly Increased
Positive Control (anti-

THP-1 CDA47 antibody, 1uM Significantly Increased
B6H12)

RAW?264.7 Control (PBS) Baseline

RAW264.7 RS17 Peptide 1uM Significantly Increased
Positive Control (anti-

RAW264.7 CDA47 antibody, 1uM Significantly Increased

B6H12)

Experimental Protocols
Materials and Reagents

e Cell Lines:

o HepG2 (human hepatocellular carcinoma)

o THP-1 (human monocytic leukemia)

o RAW264.7 (mouse macrophage)

o Peptides and Antibodies:

o RS17 Peptide (synthesized to >95% purity)

o Anti-human CD47 antibody (clone B6H12, as a positive control)

o Phosphate Buffered Saline (PBS)

o Cell Culture Reagents:
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[e]

DMEM and RPMI-1640 medium

o

Fetal Bovine Serum (FBS)

[¢]

Penicillin-Streptomycin solution

[¢]

Phorbol 12-myristate 13-acetate (PMA)

o Lipopolysaccharide (LPS)

e Labeling and Staining Reagents:
o Carboxyfluorescein succinimidyl ester (CFSE)

o APC-conjugated anti-CD11b antibody (for flow cytometry)

Experimental Workflow
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Experimental workflow for the RS17 phagocytosis assay.

Step-by-Step Methodologies

1. Cell Culture and Macrophage Differentiation

e HepG2 Cell Culture:
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o Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin.

o Maintain cells in a 37°C incubator with 5% CO2.

o Passage cells upon reaching 80-90% confluency.

THP-1 Macrophage Differentiation:

o Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-
streptomycin.

o To differentiate into MO macrophages, treat THP-1 cells with 100 ng/mL PMA for 48 hours.
[2]

o Replace the PMA-containing medium with fresh RPMI-1640 and incubate for another 24
hours.[2]

o To polarize towards an M1 phenotype, add 1 pg/mL LPS to the medium for 48 hours
before the assay.[2]

RAW264.7 Macrophage Culture:
o Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

o To polarize towards an M1 phenotype, treat cells with 1 ug/mL LPS for 48 hours prior to
the assay.[2]

. Labeling of Target Cells (HepG2)
Harvest HepG2 cells and wash them with PBS.
Resuspend the cells in serum-free DMEM at a concentration of 1 x 1076 cells/mL.
Add CFSE to a final concentration of 5 uM.

Incubate for 15 minutes at 37°C, protected from light.
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Quench the labeling reaction by adding an equal volume of complete medium (containing
FBS).

Wash the cells three times with complete medium to remove excess CFSE.

Resuspend the labeled cells in serum-free medium for the assay.

. Phagocytosis Assay

Seed the differentiated THP-1 or RAW264.7 macrophages in a 24-well plate at a density of 5
x 1074 cells/well and allow them to adhere overnight.[3]

The following day, replace the culture medium with serum-free medium and incubate for 2
hours.[3]

Add the CFSE-labeled HepG2 cells to the macrophages at a ratio of 4:1 (2 x 10"5 HepG2
cells/well).[3]

Immediately add the RS17 peptide (final concentration of 1 uM), the positive control (B6H12
antibody, 1 uM), or PBS (negative control) to the respective wells.[3]

Co-culture the cells for 2 hours at 37°C.[3]

. Analysis of Phagocytosis

Fluorescence Microscopy:

o After the 2-hour incubation, gently wash the wells with PBS to remove non-engulfed
HepG2 cells.

o Observe the cells under a fluorescence microscope. Engulfed HepG2 cells will appear as
green fluorescent spots within the macrophages.

o Calculation of Phagocytic Index:

= Count the total number of macrophages in at least five random fields of view.
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= Count the total number of engulfed CFSE-positive HepG2 cells within these
macrophages.

» Calculate the phagocytic index using the following formula: Phagocytic Index = (Total
number of engulfed HepG2 cells / Total number of macrophages) x 100.[2]

e Flow Cytometry:
o After the 2-hour incubation, gently collect the cells by scraping and centrifugation.

o To distinguish macrophages, stain the cells with an APC-conjugated anti-CD11b antibody
for 1 hour.[2]

o Wash the cells twice with PBS.
o Analyze the cells using a flow cytometer.
o Gate on the CD11b-positive population (macrophages).

o Within the macrophage gate, quantify the percentage of cells that are also positive for
CFSE, representing macrophages that have phagocytosed HepG2 cells.

Signaling Pathway

The RS17 peptide enhances phagocytosis by disrupting the inhibitory signaling cascade
initiated by the CD47-SIRPa interaction.
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RS17 peptide signaling pathway in phagocytosis.
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The RS17 peptide demonstrates significant potential as a cancer therapeutic by targeting the
CD47-SIRPa immune checkpoint. The in vitro phagocytosis assay detailed in these application
notes provides a robust and reproducible method for evaluating the efficacy of RS17 and other
CDA47-SIRPa inhibitors. The use of both fluorescence microscopy and flow cytometry allows for
comprehensive qualitative and quantitative assessment of phagocytic activity, making this
protocol a valuable tool for researchers in immunology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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